Fmoc-亮-Onp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

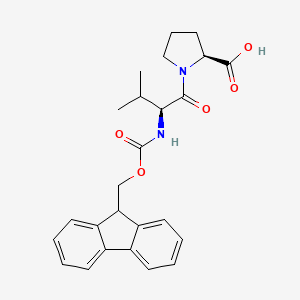

Fmoc-Leu-OH, also known as Fmoc-L-Leu-OH, is an amino acid derivative used in peptide chemistry . It is a PPARγ ligand that induces insulin sensitization .

Synthesis Analysis

Fmoc-Leu-OH can be synthesized by reacting with functionalized α-amino acid hydrochloride salts . It is also used in the solid-phase peptide synthesis (SPPS) method .Molecular Structure Analysis

The empirical formula of Fmoc-Leu-OH is C21H23NO4. It has a molecular weight of 353.41 . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis

Fmoc-Leu-OH is used as a reactant to synthesize various oligopeptides . It is also used in the Fmoc strategy for solid-phase peptide synthesis (SPPS) .Physical And Chemical Properties Analysis

Fmoc-Leu-OH has an optical activity of [α]20/D −25±2°, c = 1% in DMF . It has a melting point of 152-156°C . It is also known for its inherent hydrophobicity and aromaticity .科学研究应用

Fmoc-亮-Onp 是一种独特的 PPARgamma 配体。它诱导 PPARgamma 的特定变构构型,从而选择性地调节 PPARgamma 信号通路。这包括激活胰岛素敏感性,但不包括脂肪生成,使其成为改善糖尿病研究中胰岛素敏感性的潜在药物 (Rocchi 等,2001)。

在晶体学中,Fmoc-亮-Onp 经历可逆的同质多晶相变,其特征在于特定的分子间相互作用。这一发现对于理解分子相互作用和晶体形成具有重要意义 (Pal 等,2015)。

Fmoc-亮-Onp 用于水中的微波辅助肽合成。该方法是肽合成的一项重大进步,证明了 Fmoc 氨基酸在水性条件下的效率 (Hojo 等,2012)。

它还用于寡脲肽模拟物的固相合成。这种方法对于合成特定的肽序列和类似物至关重要,展示了 Fmoc-亮-Onp 在肽工程中的多功能性 (Boeijen 等,2001)。

Fmoc-亮-Onp 在环状水性 Fmoc/t-Bu 固相肽合成中发挥作用。该方法将可持续化学原理与肽合成相结合,突出了 Fmoc-亮-Onp 在肽合成中生态学方面的应用 (Pawlas & Rasmussen, 2021)。

它已被用于研究蛋白质中亮氨酸甲基的动力学,从而深入了解蛋白质结构和动力学 (Vugmeyster 等,2010)。

安全和危害

未来方向

属性

IUPAC Name |

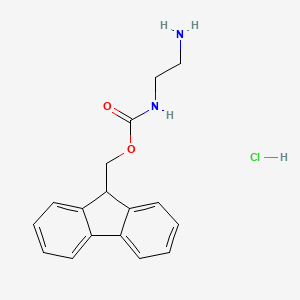

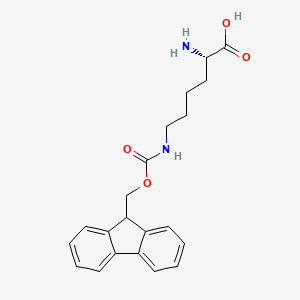

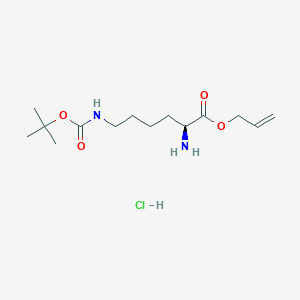

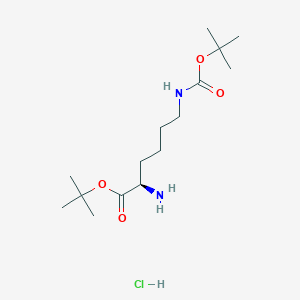

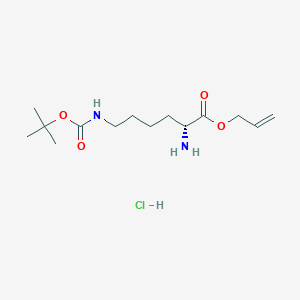

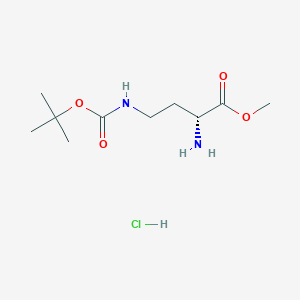

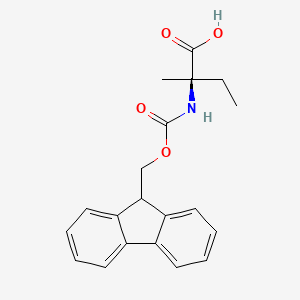

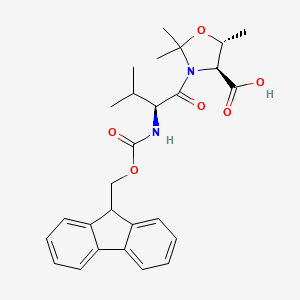

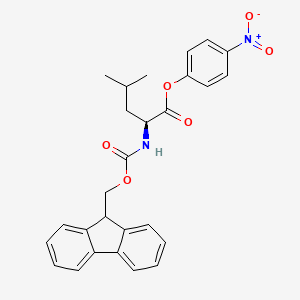

(4-nitrophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEIXSDKRRSDPM-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Leu-Onp | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。